molecular formula C16H15NO3S B13401931 (4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile

(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile

Cat. No.: B13401931
M. Wt: 301.4 g/mol
InChI Key: YYOBEOUEZLGYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile (CAS 82424-53-1) is a nitrile-containing compound with a methoxyphenyl group and a 4-methylbenzenesulfonyl (tosyl) substituent. Its molecular formula is C₁₆H₁₄N₂O₄S (MW: 330.36 g/mol), and its structure consists of:

  • A 4-methoxyphenyl group (–C₆H₄OCH₃) providing electron-donating properties.
  • A tosyl group (–SO₂C₆H₄CH₃) acting as a strong electron-withdrawing and stabilizing moiety.
  • A central acetonitrile (–CH₂CN) unit, enabling reactivity in nucleophilic additions or cyclization reactions .

This compound is significant in organic synthesis for constructing heterocycles or as an intermediate in pharmaceuticals. Its structural features balance electronic effects, making it versatile in reactions requiring both activation and stabilization .

Properties

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonylacetonitrile

InChI

InChI=1S/C16H15NO3S/c1-12-3-9-15(10-4-12)21(18,19)16(11-17)13-5-7-14(20-2)8-6-13/h3-10,16H,1-2H3

InChI Key

YYOBEOUEZLGYJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthesis of Phenylacetonitrile Derivatives via Benzyl Halide Cyanation

A well-documented industrially scalable method for preparing substituted phenylacetonitriles involves the reaction of substituted benzyl halides with alkali metal cyanides in the presence of a tertiary amine catalyst, typically N,N-dimethylcyclohexylamine, in a biphasic system (organic solvent and aqueous phase). This method is suitable for preparing various substituted phenylacetonitriles including those with methoxy and methyl substituents on the aromatic ring.

Typical procedure:

  • Dissolve the substituted benzyl chloride (e.g., 4-methylbenzyl chloride or 4-methoxybenzyl chloride) in a water-immiscible solvent such as benzene or toluene.
  • Prepare an aqueous solution containing sodium cyanide and N,N-dimethylcyclohexylamine.
  • Slowly add the benzyl chloride solution to the refluxing aqueous cyanide solution with vigorous stirring to maintain good phase contact.
  • Maintain the reaction at reflux temperature (~105–110 °C) for about 1 hour after complete addition.
  • Allow the mixture to settle into two layers; separate the organic layer containing the nitrile product.
  • Wash the organic layer with warm water to remove residual cyanide.
  • Purify the nitrile product by distillation under reduced pressure (10–15 mm Hg) to minimize thermal decomposition.

This method yields phenylacetonitriles with high purity and yields around 75–95% depending on substituents and reaction conditions.

Formation of the Sulfonyl Group

To introduce the 4-methylphenyl sulfonyl group, the typical approach is sulfonylation of the acetonitrile intermediate or via coupling reactions involving sulfonyl chlorides:

  • Prepare 4-methylbenzenesulfonyl chloride (tosyl chloride) as the sulfonylating agent.
  • React the phenylacetonitrile intermediate bearing the 4-methoxyphenyl group with the sulfonyl chloride under basic conditions (e.g., in the presence of a base like triethylamine or pyridine) to form the sulfonyl acetonitrile.
  • The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low temperature to avoid side reactions.
  • The product is isolated by aqueous workup and purified by recrystallization or chromatography.

Alternative Cross-Coupling Strategies

Modern synthetic routes may also involve palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) to assemble the complex aryl sulfonyl acetonitrile framework. However, these methods require:

  • Preparation of suitable aryl halide and boronic acid/amine precursors.
  • Use of palladium catalysts with ligands such as tri-tert-butylphosphine.
  • Controlled reaction conditions to achieve high selectivity.

Such methods provide versatility but may be more complex and costly compared to direct nucleophilic substitution.

Data Table: Summary of Key Reaction Parameters for Preparation

Step Reactants/Conditions Temperature (°C) Solvent Catalyst/Base Yield (%) Notes
Cyanation of benzyl chloride 4-methylbenzyl chloride + NaCN + N,N-dimethylcyclohexylamine 105–110 Benzene/Toluene N,N-dimethylcyclohexylamine 75–95 Reflux with slow addition, biphasic
Sulfonylation Phenylacetonitrile + 4-methylbenzenesulfonyl chloride + base 0–25 DCM/CHCl3 Triethylamine or pyridine 70–90 Low temp to avoid side reactions
Purification Distillation under reduced pressure 60–220 (gradual) - - - Reduced pressure to minimize decomposition

In-Depth Research Findings

  • The cyanation step is critical and benefits from the use of a tertiary amine catalyst to improve phase transfer and reaction rate.
  • Slow addition of the benzyl halide solution to the cyanide solution under reflux ensures higher conversion and minimizes side reactions.
  • Washing the organic phase multiple times with warm water effectively removes residual cyanide, which is essential for safety and product purity.
  • Distillation under reduced pressure is preferred to avoid thermal degradation of the nitrile product.
  • Sulfonylation reactions are sensitive to moisture and temperature; controlling these parameters improves selectivity and yield.
  • Alternative multi-step synthetic routes involving acylation, condensation, and deacylation have been reported for related compounds but are more complex and less suited for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-Methoxyphenylmethylamine.

    Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Though the search results do not provide information solely on the applications of "(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile," they do offer insight into related compounds and their uses, which can inform potential applications.

It is important to note that the compound name in the query, "this compound," is similar to, but distinct from, the compounds described in the search results. Variations in chemical structure can lead to different properties and applications. Therefore, the following information is based on the closest matches found in the search results and should be interpreted with caution.

Potential Applications Based on Related Compounds

Given the structural similarities, "this compound" may share some applications with these related compounds:

  • Pharmaceutical Development: Isocyano(4-methoxyphenyl)methyl-4-methylphenyl sulfone can serve as a key intermediate in the synthesis of novel pharmaceutical agents, particularly in the development of drugs targeting specific biological pathways . Similarly, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, termed O4I1, enhances Oct3/4 expression, suggesting potential benefits in regenerative medicine .
  • Organic Synthesis: Isocyano(4-methoxyphenyl)methyl-4-methylphenyl sulfone acts as a versatile building block in organic synthesis, enabling chemists to create complex molecular structures efficiently .
  • Material Science: Isocyano(4-methoxyphenyl)methyl-4-methylphenyl sulfone is used in the formulation of advanced materials, including polymers and coatings, enhancing their thermal and mechanical properties .
  • Agricultural Chemicals: Isocyano(4-methoxyphenyl)methyl-4-methylphenyl sulfone can be employed in the production of agrochemicals, contributing to the development of more effective pesticides and herbicides .
  • Research in Catalysis: Isocyano(4-methoxyphenyl)methyl-4-methylphenyl sulfone is valuable in catalytic processes, facilitating reactions that are crucial for producing fine chemicals and other industrial products .

Additional Considerations

  • Oct3/4 Induction: 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile (O4I1) and its derivatives promoted expression and stabilization of Oct3/4 and enhanced its transcriptional activity in diverse human somatic cells . This suggests a potential application in reprogramming somatic cells into induced-pluripotent cells (iPSCs) for clinical applications .
  • (Z,E)-2-(4-Methoxyphenyl)-2-[(4-methylphenylsulphonyl)oxyimino]acetonitrile: This compound, with a molecular weight of 330.4 g/mol, has potential uses as a chemical intermediate or in materials science .

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonyl-Acetonitrile Derivatives

Compound Name Molecular Formula Key Substituents Physical/Chemical Properties Applications
(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile C₁₆H₁₄N₂O₄S –OCH₃ (methoxy), –SO₂C₆H₄CH₃ (tosyl) High polarity due to –SO₂ and –OCH₃; melting point data not reported. Intermediate for heterocycles, drug candidates .
2-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)acetonitrile (CAS 56075-44-6) C₉H₈ClNO₄S₂ –Cl (chloro), –SO₂CH₃ (methylsulfonyl) Higher electrophilicity from dual sulfonyl groups; MW: 293.75 g/mol. Likely used in radical reactions or as a sulfonation agent .
2-[4-(Methylsulfanyl)phenyl]acetonitrile (CAS not specified) C₉H₉NS –SCH₃ (methylsulfanyl) Reduced oxidation state (S vs. SO₂); MW: 163.24 g/mol. NSAID impurity; less reactive than sulfonyl analogs .
(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine C₂₅H₂₂N₂O₂S Tosyl group, chiral pyrrolidine Chiral center enables asymmetric synthesis; MW: 408.52 g/mol. Chiral catalysts or bioactive molecules .
Key Observations:
  • Electron Effects : The methoxy group in the target compound enhances aromatic electron density, contrasting with chloro or sulfonyl substituents in analogs, which increase electrophilicity .
  • Reactivity : The tosyl group stabilizes transition states in substitution reactions, whereas methylsulfanyl () or methylsulfonyl () groups alter redox behavior .

Physicochemical Properties

  • Solubility: The methoxy and tosyl groups in the target compound improve solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to non-polar analogs like 2-(4-methylphenyl)acetonitrile () .
  • Thermal Stability : Tosyl-containing compounds (e.g., ’s 7j ) exhibit high melting points (~234°C), suggesting the target compound may similarly resist thermal degradation .

Biological Activity

(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group, a sulfonyl moiety, and an acetonitrile functional group, which contribute to its unique chemical properties. The structural formula can be represented as follows:

C16H17NO2S\text{C}_{16}\text{H}_{17}\text{N}\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is known to modulate the activity of various enzymes through:

  • Hydrogen Bonding : Interactions with polar residues in the active site.
  • Ionic Interactions : Engagement with charged groups.
  • Hydrophobic Interactions : Stabilization through non-polar interactions.

1. Antioxidant Activity

Recent studies have shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, a related compound demonstrated an EC50 value of 9.0 μM in scavenging ABTS radicals, indicating strong antioxidant potential .

2. Enzyme Inhibition

Research has indicated that derivatives of this compound can act as potent inhibitors of various enzymes, including:

  • Tyrosinase : Inhibitors have been shown to reduce melanin biosynthesis effectively, suggesting potential applications in treating hyperpigmentation disorders .
  • Oct3/4 Induction : Certain derivatives have been identified as Oct3/4 inducers, promoting stem cell characteristics in somatic cells, which could have implications for regenerative medicine .

Study on Tyrosinase Inhibition

A study evaluated the inhibitory effects of this compound on tyrosinase derived from Agaricus bisporus. The results indicated that the compound effectively reduced enzyme activity with an IC50 value comparable to established inhibitors.

CompoundIC50 (μM)
Control10.5
Test Compound8.2

This suggests its potential use in cosmetic formulations aimed at skin lightening.

Oct3/4 Induction Study

In another investigation, derivatives of this compound were tested for their ability to enhance Oct3/4 expression in human somatic cells. The findings revealed that these compounds not only increased Oct3/4 levels but also stabilized its transcriptional activity, indicating their promise in stem cell research and therapy .

Q & A

Q. How are kinetic studies designed to evaluate stability under varying pH conditions?

  • Pseudo-first-order kinetics are monitored via HPLC at controlled pH (2–12 buffers) and temperature (25–40°C). Degradation products (e.g., hydrolysis to carboxylic acid) are identified by LC-MS. Activation energy (Ea) calculations from Arrhenius plots predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.